molecular formula C13H13NO2S B13918940 Thiophen-2-yl-p-tolylamino acetic acid

Thiophen-2-yl-p-tolylamino acetic acid

Cat. No.: B13918940
M. Wt: 247.31 g/mol
InChI Key: ATLHHZDYJWURCH-UHFFFAOYSA-N
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Description

Thiophen-2-yl-p-tolylamino acetic acid is a heterocyclic acetic acid derivative featuring a thiophene ring substituted with a p-tolylamino group. Its structure combines the electron-rich thiophene moiety with a hydrophobic p-tolyl group, which may influence its pharmacokinetic properties and binding interactions with biological targets.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-methylanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-9-4-6-10(7-5-9)14-12(13(15)16)11-3-2-8-17-11/h2-8,12,14H,1H3,(H,15,16)

InChI Key

ATLHHZDYJWURCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 2-Thiophene Acetic Acid

Several synthetic routes exist for 2-thiophene acetic acid, which is a crucial intermediate.

Oxidation of 2-Thiophene Ethanol or Related Precursors
  • The oxidation of 2-thiophene ethanol or similar compounds using oxidizing agents such as Jones reagent (chromic acid in acetone), pyridinium dichromate (PDC), ruthenium tetroxide (RuO4), sodium hypochlorite (NaClO), or sodium chlorite (NaClO2) has been reported.
  • Preferred conditions include using acetone as a solvent, reaction temperatures between 0 to -10 °C, and reaction times of 0.5 to 3 hours.
  • Post-reaction, quenching agents are added, followed by recrystallization to obtain high-purity 2-thiophene acetic acid.
Cyanide Route via 2-Thiophene Acetonitrile
  • Starting from chloromethyl thiophene, trimethylsilyl cyanide is added in the presence of a fluorinated quaternary ammonium salt catalyst at 70 °C for 6 hours to form 2-thiophene acetonitrile.
  • This intermediate is then hydrolyzed by slow addition into aqueous sodium hydroxide under reflux (84-86 °C) for 3 hours.
  • Acidification with hydrochloric acid at low temperature precipitates crude 2-thiophene acetic acid, which is purified by recrystallization.
Halogenation and Malonate Condensation Route
  • Thiophene is first chlorinated using t-butyl hypochlorite in carbon tetrachloride at -10 °C to produce 2-chlorothiophene.
  • Subsequent iodination and condensation with diethyl malonate in the presence of 2,6-lutidine yield 2-(2-thienyl) diethyl malonate.
  • Hydrolysis and decarboxylation under controlled pH (1.0–1.5) and reflux conditions produce 2-thiophene acetic acid with purity over 99%.
  • The process is scalable and avoids toxic reagents, making it suitable for industrial production.
Method Key Reagents Conditions Yield/Purity Notes
Oxidation (Jones reagent) Jones reagent, acetone 0 to -10 °C, 0.5-3 h High purity after recrystallization Sensitive to temperature
Cyanide hydrolysis Trimethylsilyl cyanide, NaOH 70 °C (cyanide), reflux (hydrolysis) Moderate yield, recrystallized product Requires careful pH control
Halogenation & malonate t-butyl hypochlorite, diethyl malonate -10 °C chlorination, reflux hydrolysis >99% purity, high yield Industrially viable, less toxic

Activation of 2-Thiophene Acetic Acid

To couple with p-tolylamine, the carboxylic acid is often converted into a more reactive intermediate such as an acid chloride.

  • Conversion to 2-(thiophen-2-yl)acetyl chloride is achieved by reaction with thionyl chloride.
  • This activation facilitates subsequent amide bond formation with amines.

Coupling with p-Tolylamine to Form Thiophen-2-yl-p-tolylamino Acetic Acid

  • The activated acid chloride is reacted with p-tolylamine in an organic solvent such as tetrahydrofuran (THF).
  • Triethylamine is added as a base to neutralize the hydrochloric acid generated during the reaction.
  • The reaction is typically carried out at room temperature with stirring for 15 hours.
  • After completion, the reaction mixture is filtered to remove salts, washed with water, dried, and crystallized from solvents like acetonitrile to yield the target compound.

Analytical Data and Characterization

  • The product purity is confirmed by High-Performance Liquid Chromatography (HPLC) with values exceeding 97% in optimized methods.
  • Melting points and elemental analysis correspond closely to calculated values, confirming the compound’s identity and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been used to confirm molecular structure in related studies.

Summary Table of Preparation Steps for this compound

Step Process Reagents/Conditions Outcome Reference
1 Synthesis of 2-thiophene acetic acid Various: oxidation, cyanide hydrolysis, halogenation & malonate condensation High purity intermediate
2 Activation to acid chloride Thionyl chloride, reflux Reactive acyl chloride intermediate
3 Coupling with p-tolylamine p-Tolylamine, triethylamine, THF, room temperature, 15 h This compound, crystallized

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl-p-tolylamino acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

While the exact compound "Thiophen-2-yl-p-tolylamino acetic acid" is not extensively documented, research on structurally similar compounds provides insights into its potential applications in medicinal chemistry and material science.

Structural Characteristics and Potential Applications

  • 2-(Thiophen-2-yl-o-tolylamino)acetic acid : This compound, which differs from the target compound only in the position of the methyl group on the tolyl ring (ortho- vs. para-), has diverse applications in medicinal chemistry and material science due to the properties conferred by the thiophene and tolyl groups. It has a molecular formula of C13H13NO2S and a molecular weight of 247.31 g/mol.
  • Enzyme Inhibition and Receptor Modulation : Research suggests that 2-(Thiophen-2-yl-o-tolylamino)acetic acid can act as an enzyme inhibitor and receptor modulator, making it relevant in drug development for conditions like cancer and inflammation. Its structure enables interaction with specific enzymes or receptors, potentially leading to therapeutic effects.
  • Anticancer Properties : Studies indicate that derivatives containing thiophene rings can exhibit cytotoxicity against several cancer cell lines, suggesting possible anticancer properties.
  • mPGES-1 Inhibitors: 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform to develop tighter mPGES-1 inhibitors .
  • Antimycobacterial Compounds: 2-aminothiazoles has been found as effective antimycobacterial compounds .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-(Thiophen-2-yl-p -tolylamino)acetic acidContains p-tolyl instead of o-tolylPotentially different biological activity profiles
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesContains a thiadiazole ringKnown for diverse pharmacological activities
4-(Furan-2-yl)(p-tolylamino)acetic acidFeatures a furan ringDifferent heterocyclic framework affecting reactivity

The unique combination of the thiophene ring and o-tolyl group in 2-(Thiophen-2-yl-o-tolylamino)acetic acid enhances its specificity for certain biological targets, differentiating it from similar compounds that may exhibit different pharmacological profiles or reactivity patterns. The subtle change from an ortho- to a para- tolyl group could influence the compound's interaction with biological targets.

Research Directions

Given the information, research on "this compound" could explore:

  • Its potential as an enzyme inhibitor and receptor modulator.
  • Its cytotoxicity against cancer cell lines.
  • Its activity against Mycobacterium .
  • Comparing its biological activity to that of 2-(Thiophen-2-yl-o-tolylamino)acetic acid to understand the impact of the tolyl group position.

Mechanism of Action

The mechanism of action of Thiophen-2-yl-p-tolylamino acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Thiophen-2-yl)acetic Acid

Structure: Lacks the p-tolylamino group but retains the thiophene-acetic acid backbone. Functional Role: Demonstrated as a lead compound for inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory prostaglandin E2 synthesis . Key Differences:

  • In vitro studies show that 2-(thiophen-2-yl)acetic acid exhibits moderate inhibitory activity (IC₅₀ ≈ 10–20 μM) against mPGES-1, whereas the p-tolylamino substitution in Thiophen-2-yl-p-tolylamino acetic acid may improve binding affinity to hydrophobic enzyme pockets .

5-(Di-p-tolylamino)thiophene-2-carboxylic Acid (CAS 349533-48-8)

Structure: Features two p-tolylamino groups on the thiophene ring, differing in substitution pattern and carboxylic acid positioning. Key Differences:

  • The di-p-tolylamino substitution increases molecular weight (MW = 349.4 g/mol vs. ~267.3 g/mol for this compound) and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability.
  • The carboxylic acid group at position 2 (vs.

Thiophene-3-acetic Acid

Structure: Positional isomer with the acetic acid group at the thiophene’s 3-position. Key Differences:

  • The 3-position substitution disrupts conjugation compared to the 2-position, reducing electronic communication between the thiophene ring and the acetic acid moiety.
  • Safety data indicate moderate toxicity (LD₅₀ > 2000 mg/kg in rodents), suggesting that positional isomerism may influence metabolic stability .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Biological Activity/Application
This compound ~267.3 p-Tolylamino, acetic acid (C2) Hypothesized enzyme inhibition
2-(Thiophen-2-yl)acetic acid 142.17 Acetic acid (C2) mPGES-1 inhibition (IC₅₀ ~10–20 μM)
5-(Di-p-tolylamino)thiophene-2-carboxylic acid 349.4 Di-p-tolylamino, carboxylic acid (C2) Structural analog for electronics
Thiophene-3-acetic acid 142.17 Acetic acid (C3) Chemical synthesis intermediate

Research Findings and Mechanistic Insights

  • Enzyme Interactions: The p-tolylamino group in this compound may mimic natural substrates of oxidoreductases or synthases, as seen in related compounds like PQQ-dependent alcohol dehydrogenases (PQQ-ADH) . For instance, proteomic studies on Acetobacter pasteurianus highlight the role of analogous structures in metabolic flux regulation and acid tolerance .
  • Metabolic Pathways : Structural analogs with thiophene-acetic acid backbones are implicated in acetate metabolism, particularly in bacterial systems where acetic acid production is linked to oxidative stress responses and redox enzyme activity .
  • Synthetic Challenges: The synthesis of this compound likely involves coupling reactions between thiophene derivatives and p-toluidine, followed by acetic acid functionalization. Similar methodologies are employed for related compounds, as inferred from proteomic and metabolic studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Thiophen-2-yl-p-tolylamino acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling between thiophen-2-ylamine derivatives and p-tolyl halides, followed by acetic acid functionalization. Optimization includes:

  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki coupling or CuI/ligand systems for Ullmann reactions.
  • Temperature control : Maintain 80–110°C for coupling efficiency.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield improvements (≥70%) are achievable by inert atmosphere conditions (N₂/Ar) and stoichiometric balancing of reactants .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Melting point analysis to compare with literature values. Cross-referencing with crystallographic data (if available) enhances validation .

Q. What factors influence the stability of this compound under different storage conditions?

  • Methodological Answer : Stability is affected by:

  • Light exposure : Store in amber vials to prevent photodegradation.
  • Temperature : Long-term storage at –20°C in desiccators minimizes thermal decomposition.
  • Humidity : Use vacuum-sealed containers to avoid hydrolysis of the acetic acid moiety. Stability assays (TGA/DSC) are recommended for shelf-life estimation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional/basis set combinations are optimal?

  • Methodological Answer :

  • Functional selection : Hybrid B3LYP (Becke’s exchange + Lee-Yang-Parr correlation) balances accuracy and computational cost for frontier molecular orbital analysis (HOMO-LUMO gaps) .
  • Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for polarizability calculations.
  • Validation : Compare computed IR spectra with experimental data to refine parameters.

Q. What strategies resolve contradictory crystallographic data when determining the molecular structure of this compound?

  • Methodological Answer :

  • Data refinement : Use SHELXL for high-resolution datasets to adjust anisotropic displacement parameters and hydrogen bonding networks .
  • Twinning analysis : Employ TWINLAW (WinGX suite) to identify pseudo-symmetry in problematic crystals.
  • Validation metrics : R-factor convergence (<5%) and ORTEP thermal ellipsoid plots ensure structural accuracy .

Q. How can in silico docking studies investigate the compound’s interaction with biological targets, and which software parameters enhance accuracy?

  • Methodological Answer :

  • Software : AutoDock Vina or GOLD for flexible ligand-receptor docking.
  • Parameters :
  • Grid size : 60 × 60 × 60 Å centered on the active site.
  • Scoring functions : ChemPLP (GOLD) or Vina’s affinity scoring.
  • Validation : Compare docking poses with co-crystallized ligands (PDB) and perform MD simulations (AMBER) to assess binding stability .

Q. What experimental design considerations are critical when studying solvent effects on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Solvent polarity : Test DMF (polar aprotic) vs. THF (low polarity) to assess reaction rates.
  • Catalyst compatibility : Screen Pd/Cu catalysts in different solvents to optimize turnover.
  • Kinetic studies : Use in-situ IR or UV-Vis spectroscopy to monitor intermediate formation. Control oxygen/moisture levels via Schlenk techniques .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond length data for this compound?

  • Methodological Answer :

  • Error sources : Check for basis set limitations (e.g., missing dispersion corrections in DFT) or XRD thermal motion artifacts.
  • Hybrid methods : Apply Grimme’s D3 dispersion correction in DFT to improve van der Waals interactions.
  • Cross-validation : Compare multiple crystal structures (if available) to identify systematic errors .

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